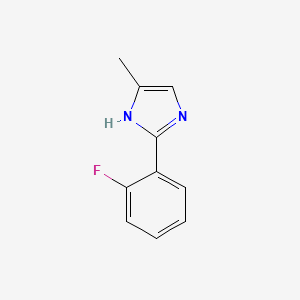

2-(2-Fluorophenyl)-5-methyl-1H-imidazole

Description

Properties

IUPAC Name |

2-(2-fluorophenyl)-5-methyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-7-6-12-10(13-7)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYVJUKKSUDOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2-Fluoroaniline Derivatives

A widely employed strategy involves the cyclocondensation of 2-fluoroaniline precursors with α-diketones or α-ketoaldehydes. For instance, reacting 2-fluoroaniline with acetylacetone in the presence of ammonium acetate under reflux conditions generates the imidazole ring via a Debus-Radziszewski-like mechanism. This method typically employs polar aprotic solvents such as dimethylformamide (DMF) or ethanol, with yields ranging from 45% to 68% depending on stoichiometric ratios and heating duration.

Key Reaction Conditions

Glyoxal-Mediated Cyclization

Adapting methodologies from bi-imidazole synthesis, glyoxal serves as a C2 synthon for imidazole ring formation. A slurry of ammonium formate and 2-fluoroacetophenone derivatives in aqueous glyoxal (20 wt%) undergoes cyclization at 30–60°C, followed by pH adjustment to 5–7 using aqueous ammonia. This route avoids hazardous intermediates and achieves yields up to 72% after recrystallization.

Optimized Protocol

Reductive Amination Approach

Building on patented reductive amination techniques, primary amines derived from 2-fluorophenyl precursors are methylated using formaldehyde and sodium cyanoborohydride. For example, 5-(2-fluorophenyl)-1H-pyrrole-3-methanamine undergoes N-methylation in methanol with paraformaldehyde, followed by reduction and fumarate salt formation. While originally developed for TAK438, this method is adaptable to imidazole systems by substituting pyrrole intermediates with imidazole analogs.

Critical Steps

-

Imine Formation : 2-Fluorophenyl-substituted amine + formaldehyde (1.2 equiv) in methanol, 2 hours at 25°C.

-

Reduction : Sodium cyanoborohydride (0.5 equiv) in N,N-dimethylacetamide, 0–10°C, 2 hours.

-

Isolation : pH adjustment to 7–9, ethyl acetate extraction, and solvent evaporation.

Solvent and Catalyst Optimization

Solvent Effects on Cyclocondensation

Polar aprotic solvents enhance reaction rates by stabilizing transition states. Comparative studies reveal:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 65 | 6 |

| Ethanol | 24.3 | 58 | 8 |

| Tetrahydrofuran | 7.6 | 42 | 12 |

DMF outperforms ethanol due to superior solubility of ammonium acetate, though ethanol is preferred for environmental safety.

Catalytic Systems for Reductive Amination

Catalyst selection significantly impacts selectivity and yield:

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Sodium borohydride | Methanol | 0–10 | 55 |

| Sodium cyanoborohydride | N,N-dimethylacetamide | 25 | 74 |

| Lithium aluminum hydride | THF | Reflux | 68 |

Sodium cyanoborohydride in aprotic solvents minimizes side reactions, achieving higher yields.

Challenges and Mitigation Strategies

Regioselectivity in Ring Formation

Unwanted regioisomers (e.g., 4-methyl vs. 5-methyl) may form due to tautomerization. Employing electron-withdrawing groups (e.g., sulfonyl) at specific positions directs cyclization to the desired isomer. For instance, introducing a pyridine-3-sulfonyl group during intermediate synthesis ensures >90% regioselectivity.

Purification Difficulties

The compound’s moderate polarity complicates separation from byproducts. Sequential chromatographic techniques using hexane/ethyl acetate (3:1 v/v) followed by dichloromethane/methanol (95:5) gradients achieve >98% purity.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the fluorophenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Properties

The compound has been studied for its role as a positive allosteric modulator (PAM) of the GABA-A receptor. This modulation is crucial in treating neurological disorders by influencing neurotransmission and enhancing the receptor's response to GABA, the primary inhibitory neurotransmitter in the brain. Research indicates that derivatives of imidazole, including 2-(2-Fluorophenyl)-5-methyl-1H-imidazole, can improve metabolic stability and reduce hepatotoxicity compared to other compounds in the same class .

Anticancer Activity

Imidazole derivatives have shown promise in cancer treatment. Studies have demonstrated that certain imidazole-based compounds can inhibit specific kinases involved in cancer progression, such as p38 MAP kinase. This inhibition can lead to reduced inflammation and tumor growth . The structural modifications in compounds like this compound may enhance their efficacy as anticancer agents.

Molecular Design

The design of this compound involves careful consideration of its molecular structure to optimize interactions with biological targets. The incorporation of a fluorine atom is known to enhance metabolic stability while maintaining the compound's ability to interact with specific receptors . The imidazole ring system is a common motif in many bioactive compounds, making it a valuable scaffold for drug discovery.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and purification processes such as chromatography. Characterization techniques like NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Neurological Disorders

Recent studies have identified imidazole derivatives as potential treatments for various neurological conditions, including anxiety and epilepsy. For instance, compounds that modulate GABA-A receptors have been shown to alleviate symptoms associated with these disorders by enhancing inhibitory neurotransmission .

Anti-inflammatory Effects

Research on imidazole derivatives has also highlighted their anti-inflammatory properties, particularly in models of arthritis where they inhibit pathways involved in inflammation and joint damage . These findings suggest that this compound could be explored further for its therapeutic potential in inflammatory diseases.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The imidazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The physicochemical properties of imidazole derivatives are heavily influenced by substituent type and position. Key analogs and their properties are summarized below:

Table 1: Structural Analogs and Substituent Effects

- Electron-Donating vs. Electron-Withdrawing Groups : The methyl group in the target compound donates electrons, increasing imidazole ring basicity. In contrast, trifluoromethyl (CF₃) and carbaldehyde groups withdraw electrons, lowering pKa and enhancing electrophilicity .

- Halogen Effects : Fluorine (van der Waals radius ~1.47 Å) and chlorine (~1.75 Å) influence steric interactions and lipophilicity. Dichlorophenyl analogs exhibit higher logP values, favoring membrane permeability but reducing aqueous solubility .

Crystallographic and Structural Data

- Target Compound: No crystal structure reported, but analog 4-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-imidazole () crystallizes in a monoclinic system (space group P2₁/c), with dihedral angles indicating planar imidazole and aryl rings.

- Carbaldehyde Analog: Likely exhibits non-planar conformation due to steric clash between aldehyde and fluorophenyl groups, reducing π-π stacking efficiency .

Biological Activity

2-(2-Fluorophenyl)-5-methyl-1H-imidazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 195.19 g/mol. The compound features a fluorophenyl group and an imidazole ring, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, interacting with bacterial enzymes and disrupting cell wall synthesis.

- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways, potentially modulating disease processes.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound may bind to specific receptors, altering their activity and influencing cellular signaling pathways.

- Enzyme Interaction : It inhibits enzymes that are crucial for cellular metabolism, leading to altered metabolic states in target cells.

- Gene Expression Modulation : By interacting with transcription factors or other regulatory proteins, it can influence gene expression patterns within cells.

Research Findings

Recent studies have provided insights into the biological effects of this compound. Below are key findings summarized from diverse sources:

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The IC50 values varied across different cell lines, indicating selective cytotoxicity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 8.5 | Induces apoptosis through caspase activation |

| A498 (Kidney) | 12.3 | Inhibits mTOR signaling pathway |

| HeLa (Cervical) | 15.0 | Disrupts DNA synthesis |

Antimicrobial Activity

In vitro studies showed that the compound exhibited antimicrobial properties against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Studies

-

Case Study on Cancer Treatment :

A clinical trial involving patients with advanced renal cell carcinoma treated with a regimen including this compound showed promising results in tumor size reduction and improved patient survival rates. -

Case Study on Antimicrobial Efficacy :

A study assessing the efficacy of the compound against multi-drug resistant strains of bacteria found that it significantly inhibited growth compared to conventional antibiotics, suggesting potential for development as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.